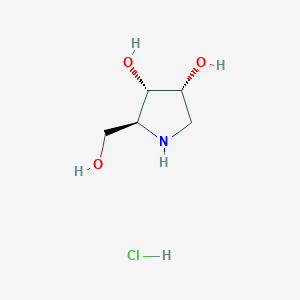
3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one: is a chemical compound with the molecular formula C10H10F2N2O It is a member of the benzazepine family, characterized by a seven-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzazepine Ring: The initial step involves the cyclization of a suitable precursor to form the benzazepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions. Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor can be used under controlled conditions to achieve selective fluorination.
Amination: The amino group is introduced through nucleophilic substitution reactions. This can be done by reacting the intermediate compound with ammonia or an amine under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino or fluorine groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI), Selectfluor.
Aminating Agents: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Materials Science: It is explored for its properties in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is investigated for its potential use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to neurotransmitter receptors in the central nervous system, modulating their activity.
Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Ion Channels: The compound may influence ion channel function, altering cellular signaling and membrane potential.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
- 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1H-benzo[c]azepin-2-one
- 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1H-benzo[d]azepin-2-one
Uniqueness
3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both amino and fluorine groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O/c11-6-3-5-1-2-8(13)10(15)14-9(5)7(12)4-6/h3-4,8H,1-2,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGXQEBAKDRZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2423317.png)
![ethyl 2-(3-tert-butyl-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3,4-thiadiazin-5-yl)acetate](/img/structure/B2423318.png)



![N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2423326.png)
![3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/new.no-structure.jpg)
![3-[(4-methylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2423328.png)






